N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-14(17-7-6-12-8-16-10-19-12)15-18-9-13(21-15)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,16,19)(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXDQBWFVHMQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Phenyloxazole-2-carboxylic Acid
The oxazole ring is commonly synthesized via cyclization reactions. A Bredereck-type reaction, as demonstrated in analogous oxazole syntheses, involves the condensation of 1,3-dichloroacetone with benzamide derivatives. For example:
- Reaction Setup : Benzamide (1.81 g, 15 mmol) and 1,3-dichloroacetone (1.9 g, 17 mmol) are ground and heated to 130°C for 4 hours.
- Workup : The crude product is dissolved in ethyl acetate, washed with Na₂CO₃, dried over Na₂SO₄, and purified via silica gel chromatography (petroleum ether/ethyl acetate).
This method yields 4-(chloromethyl)-2-phenyloxazole (2a ) with 90% efficiency. Subsequent oxidation of the chloromethyl group to a carboxylic acid is achieved through hydrolysis under basic conditions (e.g., NaOH, H₂O/EtOH, reflux).
Preparation of 2-(1H-Imidazol-4-yl)ethylamine
The imidazole side chain is synthesized via thermolytic cyclization of sulfur-nitrogen precursors. A validated route involves:
- Dithiazole Intermediate : 2-((5H-1,2,3-dithiazol-5-ylidene)amino)phenols are thermolyzed at 120–140°C to form benzo[d]oxazol-2-yl(aryl)methanimines.
- Cyclization : Methanimine derivatives undergo intermolecular nucleophilic attack, forming 2H-imidazol-4-amines.
- Alkylation : The amine is alkylated using ethyl bromoacetate, followed by reduction (e.g., LiAlH₄) to yield 2-(1H-imidazol-4-yl)ethylamine.
Amide Coupling Reaction
The final step conjugates the oxazole carboxylic acid with the imidazole ethylamine. Modern coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed:
- Activation : 5-Phenyloxazole-2-carboxylic acid (1.5 mmol) is dissolved in dichloromethane with HATU (1.8 mmol) and DMAP (0.3 mmol).
- Coupling : 2-(1H-Imidazol-4-yl)ethylamine (1.8 mmol) is added, and the mixture is stirred for 24–48 hours at room temperature.
- Purification : The product is extracted with NaHCO₃, dried, and purified via flash chromatography.
Optimization Strategies and Reaction Conditions
Successful synthesis requires careful optimization of temperature, catalysts, and stoichiometry. Key parameters include:
| Reaction Step | Temperature | Catalyst/Solvent | Yield (%) | Source Citation |
|---|---|---|---|---|
| Oxazole cyclization | 130°C | None (neat) | 90 | |
| Imidazole alkylation | 80°C | DMF | 75 | |
| Amide coupling | RT | HATU/DCM | 85 |
Challenges and Solutions :
- Regioselectivity : The use of electron-withdrawing groups on the benzamide precursor directs cyclization to the desired oxazole regioisomer.
- Side Reactions : Competitive imidazole N-alkylation is mitigated by protecting the imidazole nitrogen with a Boc group prior to coupling.
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
Recent advances employ Pd-catalyzed reactions to introduce substituents post-cyclization. For example, Suzuki-Miyaura coupling installs aryl groups at the oxazole 5-position using brominated intermediates and aryl boronic acids.
One-Pot Tandem Reactions
A streamlined approach combines oxazole formation and amide coupling in a single pot. For instance, in situ generation of the oxazole acid chloride (using SOCl₂) allows direct reaction with the imidazole amine, reducing purification steps.
Scalability and Industrial Considerations
While lab-scale syntheses achieve yields >80%, industrial production faces challenges:
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: Both the imidazole and oxazole rings can participate in substitution reactions, where different substituents replace hydrogen atoms or other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the presence of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Research indicates that N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that compounds containing imidazole and oxazole moieties may interact with specific biological targets, leading to anticancer effects. For instance, related compounds have shown promising antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cells. The selectivity index for these compounds indicates a significantly higher tolerance in normal cells compared to tumor cells, suggesting their potential as novel antitumor agents .
- Antimicrobial Properties : The unique structure of this compound may confer antimicrobial properties. Compounds with similar functional groups have been investigated for their ability to inhibit bacterial growth and combat infections, highlighting the potential for this compound in treating bacterial infections .
- Anti-inflammatory Effects : The imidazole group is known for its role in various biological processes, including modulation of inflammatory responses. Compounds with imidazole derivatives have been studied for their anti-inflammatory properties, which could be relevant for the development of therapies targeting inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various synthetic pathways that allow for modifications to enhance its biological activity. The exploration of structural derivatives has led to compounds with improved pharmacological profiles, indicating the versatility of this chemical scaffold .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Heterocyclic Ring Substitutions :
- Oxazole vs. Isoxazole : Oxazole’s nitrogen at position 1 and 3 (vs. isoxazole’s oxygen at position 2) alters electron distribution, affecting binding to enzymatic targets. For example, oxazole derivatives show stronger π-π stacking, while isoxazoles may favor dipole interactions .
- Imidazole vs. Pyrazole/Thiazole : Imidazole’s dual nitrogen atoms enable better hydrogen bonding compared to pyrazole (one nitrogen) or thiazole (sulfur atom), making the target compound more versatile in biochemical interactions .
Functional Group Impact :
- Trifluoromethyl Groups : Compounds with -CF₃ (e.g., ) exhibit higher metabolic stability but may reduce aqueous solubility compared to the target compound’s phenyl group.
- Methoxy and Hydroxy Groups : These substituents (e.g., ) enhance solubility but could limit blood-brain barrier penetration.
Biological Activity Trends :
- Antimicrobial vs. Anticancer : Benzimidazole-isoxazole hybrids () show broader antimicrobial activity, while thiadiazole-containing compounds () are more cytotoxic, likely due to sulfur-mediated redox interactions.
- Enzyme Inhibition : The target compound’s imidazole-oxazole system is hypothesized to inhibit enzymes like kinases or cytochrome P450, similar to benzothiazole derivatives ().
Biological Activity
N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features an imidazole ring and an oxazole moiety, which are known for their roles in various biological processes. The imidazole group is often associated with biological activity, including antimicrobial and anticancer properties, while the oxazole ring contributes to the compound's stability and reactivity.
Antimicrobial Activity
Research indicates that compounds containing imidazole and oxazole moieties exhibit significant antimicrobial activity. In a study evaluating various derivatives, it was found that this compound showed promising effects against several bacterial strains. The following table summarizes the antimicrobial activity of related compounds:
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 20 (E. coli) |
| Streptomycin | 28 (E. coli) |
| Imidil | 34 (C. albicans) |
These results suggest that the compound may interact with bacterial cell membranes or specific metabolic pathways to exert its effects .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown efficacy in inhibiting the proliferation of cancer cells through mechanisms such as tubulin polymerization inhibition, similar to other imidazole derivatives. A study highlighted that analogs of imidazole exhibited IC50 values in the nanomolar range against melanoma cell lines, indicating strong anticancer properties .
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Protein Binding : The compound may bind to proteins involved in cell signaling pathways, influencing cellular responses.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA could disrupt essential cellular processes, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Antimicrobial Efficacy : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against E. coli and S. aureus. The results indicated that modifications in the imidazole structure significantly affected antimicrobial potency .
- Anticancer Research : Another study focused on the anticancer effects of imidazole-containing compounds on melanoma cells, demonstrating that structural variations could enhance potency against drug-resistant tumors .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for elucidating the structure of N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide?
- Methodological Answer : A combination of 1D and 2D NMR (e.g., COSY, HSQC, HMBC) is critical for assigning protons and carbons, particularly for distinguishing imidazole and oxazole moieties. LC-MS/MS provides molecular weight confirmation and fragmentation patterns. For example, in structurally related compounds, 1D/2D NMR resolved diastereomers and confirmed substituent positions, while LC-MS/MS validated molecular ions .
Q. How can synthetic routes for this compound be optimized under mild conditions?
- Methodological Answer : Refluxing in acetic acid with sodium acetate as a catalyst is a common approach for cyclization reactions. For instance, similar oxazole derivatives were synthesized by refluxing precursors in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to ensure purity . Solvent choice (e.g., DMF for solubility) and controlled temperatures (80–100°C) are key for yield optimization.
Q. What solvent systems are optimal for synthesizing and purifying this compound?
- Methodological Answer : Polar aprotic solvents like DMF enhance solubility during coupling reactions, while acetic acid is effective for cyclization. Post-synthesis, washing with ethanol and diethyl ether removes impurities, and recrystallization from DMF/acetic acid (1:1) improves crystallinity .
Advanced Research Questions
Q. How can contradictions between spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Methodological Answer : Cross-validate data using complementary techniques. For example, if NMR suggests a tautomeric form (e.g., imidazole protonation states), high-resolution MS can confirm the molecular formula. X-ray crystallography (via SHELXL) provides definitive proof of stereochemistry and bond connectivity, resolving ambiguities from spectral overlaps .
Q. What strategies are effective for refining the crystal structure of this compound using SHELX software?
- Methodological Answer : SHELXL is ideal for small-molecule refinement. Use TWIN commands for handling twinned data and HKLF 5 format for high-resolution inputs. Iterative refinement with anisotropic displacement parameters improves accuracy. For macromolecular interfaces (e.g., protein-ligand complexes), SHELXPRO can preprocess data before transitioning to programs like Phenix .
Q. How can ultrasound-assisted synthesis improve reaction efficiency for this compound?
- Methodological Answer : Ultrasound irradiation enhances reaction rates by promoting cavitation, which accelerates mixing and reduces energy barriers. For thiadiazole derivatives, ultrasound reduced reaction times by 50% and increased yields by 15–20% compared to traditional heating. Optimize parameters like frequency (20–40 kHz) and pulse duration to prevent decomposition of sensitive imidazole groups .
Q. What assays are suitable for evaluating the biological activity of this compound, such as siderophore-like properties?
- Methodological Answer : Use chrome azurol S (CAS) assays to detect iron-chelating activity, a hallmark of siderophores. In related studies, Pseudomonas-derived siderophores were isolated via cation-exchange chromatography and tested for iron-binding efficiency using UV-Vis spectroscopy (absorbance shifts at 450–630 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
